molecular formula C23H17ClN2O3 B2622667 3-(2-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide CAS No. 309951-81-3

3-(2-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No. B2622667
CAS RN: 309951-81-3
M. Wt: 404.85
InChI Key: VZKUSERDRDEDDZ-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide” is a chemical compound with a complex structure . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Cu (I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC) is an important ‘‘click chemistry’’ reaction that is widely known in materials science, chemical biology, and pharmaceutical chemistry . Another method involves a one-pot three-component Petasis borono–Mannich reaction of two different salicylaldehydes and 2-formylpyridine, substituted morpholine/piperidines, and aryl boronic acids .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds . Another reaction involves a one-pot three-component Petasis borono–Mannich reaction .

Safety and Hazards

Safety data sheets provide important information about the potential hazards of a compound. For example, the safety data sheet for 2-Chlorophenyl isocyanate, a related compound, indicates that it is flammable, toxic if inhaled, and may cause skin and eye damage .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-15-21(22(26-29-15)19-9-5-6-10-20(19)24)23(27)25-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKUSERDRDEDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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